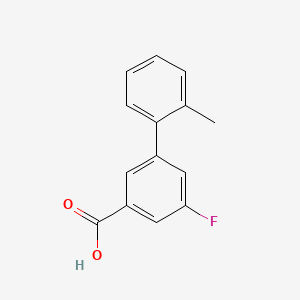

5-Fluoro-3-(2-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSGVSRYBFYKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688588 | |

| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-25-3 | |

| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic Acid

This guide provides a comprehensive technical overview for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. The document is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the selected methodology, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

5-Fluoro-3-(2-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif prevalent in many biologically active molecules and functional materials. The strategic disconnection of this target molecule logically points towards a cross-coupling reaction to form the central carbon-carbon bond between the two aromatic rings.

After careful consideration of various cross-coupling methodologies, the Suzuki-Miyaura coupling reaction has been selected as the most robust and efficient synthetic route. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids, making it a cornerstone of modern synthetic organic chemistry.[1] The chosen pathway involves the coupling of 3-bromo-5-fluorobenzoic acid with 2-methylphenylboronic acid.

Figure 1: Overall Synthetic Strategy for 5-Fluoro-3-(2-methylphenyl)benzoic Acid.

Starting Materials: Procurement and Synthesis

The success of the Suzuki-Miyaura coupling is highly dependent on the purity of the starting materials. While both 3-bromo-5-fluorobenzoic acid and 2-methylphenylboronic acid are commercially available, this section provides synthetic protocols for their in-house preparation if required.

3-Bromo-5-fluorobenzoic Acid

This versatile building block is crucial in the synthesis of various pharmaceuticals and agrochemicals due to its unique electronic properties conferred by the halogen substituents.[2][3]

Synthesis from 3-bromo-5-fluorobenzonitrile:

A common laboratory-scale synthesis involves the hydrolysis of 3-bromo-5-fluorobenzonitrile.

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (1.0 eq) with a 5 M aqueous solution of sodium hydroxide (10 vol).

-

-

Step 2: Hydrolysis

-

Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Isolation

-

After completion, cool the mixture to room temperature.

-

Carefully adjust the pH to 1 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash the solid with cold water, and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.[4]

-

| Parameter | Value | Reference |

| Starting Material | 3-bromo-5-fluorobenzonitrile | [4] |

| Reagent | 5 M Sodium Hydroxide | [4] |

| Reaction Time | 2 hours | [4] |

| Temperature | Reflux | [4] |

| Typical Yield | ~94% | [4] |

2-Methylphenylboronic Acid (o-Tolylboronic Acid)

2-Methylphenylboronic acid is a widely used reagent in Suzuki-Miyaura coupling reactions for the introduction of the o-tolyl group.[5][6][7]

Synthesis via Grignard Reaction:

This method involves the formation of a Grignard reagent from 2-bromotoluene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

-

Step 1: Grignard Reagent Formation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 eq).

-

Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether to maintain a gentle reflux.

-

-

Step 2: Borylation

-

Step 3: Hydrolysis and Isolation

-

Allow the reaction mixture to warm to room temperature.

-

Hydrolyze the boronate ester by adding a 10% sulfuric acid solution.[8]

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-methylphenylboronic acid, which can be purified by recrystallization.

-

| Parameter | Value | Reference |

| Starting Material | 2-bromotoluene | [8] |

| Reagent 1 | Magnesium Turnings | [8] |

| Reagent 2 | Trimethyl borate | [8] |

| Temperature | -60°C for borylation | [8] |

| Purification | Recrystallization | [8] |

Core Synthesis: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1]

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

-

Step 1: Reaction Setup

-

To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 eq), 2-methylphenylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mol%), and a base, typically potassium carbonate (3.0 mmol, 3.0 eq).[9]

-

-

Step 2: Solvent Addition and Degassing

-

Add a suitable solvent system. A mixture of an organic solvent like toluene or dioxane and water is commonly used.[9]

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Step 3: Reaction

-

Heat the reaction mixture to a temperature of 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed. This typically takes 12-24 hours.

-

-

Step 4: Work-up

-

Cool the reaction mixture to room temperature and dilute it with water.

-

Acidify the aqueous layer with 1M HCl to a pH of 2-3 to protonate the carboxylic acid.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

-

Step 5: Purification

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 5-Fluoro-3-(2-methylphenyl)benzoic acid.

-

Causality of Experimental Choices

-

Catalyst: A palladium(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common choice, although other palladium sources and ligands can be used to optimize the reaction.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[10] An inorganic base like potassium carbonate is often effective and cost-efficient.[9]

-

Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently employed. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the base and facilitates the removal of boronic acid byproducts.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Therefore, conducting the reaction under an inert atmosphere is critical for its success.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the aromatic protons of both rings and the methyl group protons. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carboxylic acid carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |

| Purity (HPLC) | >98% |

Conclusion

The synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid is reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and is amenable to scale-up. By understanding the underlying principles of each step and exercising careful experimental technique, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

-

3-Bromo-5-fluorobenzoic acid. MySkinRecipes. Available at: [Link]

- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

-

organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

-

organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

-

GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

-

Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organometallic Chemistry. Scribd. Available at: [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.

-

5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. Available at: [Link]

- JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines. Google Patents.

-

2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267. PubChem - NIH. Available at: [Link]

- US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents.

-

2-Methylphenylboronic acid, 98%. Ottokemi. Available at: [Link]

- EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Google Patents.

-

Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University. Available at: [Link]

-

20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

- US4092353A - Process for the purification of benzoic acid. Google Patents.

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH. Available at: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-5-fluorobenzoic acid [myskinrecipes.com]

- 4. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]

- 5. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Methylphenylboronic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

5-Fluoro-3-(2-methylphenyl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Abstract: This whitepaper provides a comprehensive technical overview of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in public literature, this guide synthesizes predictive data, established chemical principles, and experimental protocols from closely related structural analogs to offer a robust profile. The document covers predicted physicochemical properties, a detailed, mechanistically-grounded synthetic protocol via Suzuki-Miyaura cross-coupling, expected analytical signatures for characterization, and insights into its potential reactivity and applications. This guide is intended to serve as a foundational resource for scientists engaged in the design, synthesis, and evaluation of novel biaryl compounds.

Introduction to Fluorinated Biaryl Carboxylic Acids

The biaryl motif is a privileged structure in modern chemistry, forming the core of numerous top-selling pharmaceuticals, advanced agrochemicals, and high-performance materials.[1] Its prevalence stems from the unique three-dimensional conformation and electronic properties conferred by the C-C bond linking two aromatic rings. The introduction of fluorine atoms into these scaffolds can profoundly and beneficially alter their biological and physical properties, enhancing metabolic stability, binding affinity, lipophilicity, and pKa.[2]

5-Fluoro-3-(2-methylphenyl)benzoic acid is a member of this important class of molecules. It integrates three key structural features:

-

A benzoic acid moiety , providing a handle for derivatization (e.g., amidation, esterification) and imparting acidic properties.

-

A biaryl core , which introduces conformational rigidity and is a key pharmacophore in many active molecules.

-

Strategic fluorination and methylation , which fine-tunes the molecule's steric and electronic profile, influencing its reactivity and interactions with biological targets.

This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and potential utility, equipping researchers with the knowledge required for its effective application.

Predicted Physicochemical Properties

Direct experimental values for 5-Fluoro-3-(2-methylphenyl)benzoic acid are not extensively documented. However, we can reliably predict its core properties based on its structure and data from analogous compounds found in chemical databases. These properties are crucial for predicting solubility, membrane permeability, and general handling characteristics.

| Property | Predicted Value | Data Source Context |

| Chemical Formula | C₁₄H₁₁FO₂ | Based on molecular structure |

| Molecular Weight | 230.24 g/mol | Calculated from formula |

| XLogP3 (Lipophilicity) | ~3.5 - 4.0 | Estimated based on analogs like 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid (XLogP3 = 3.2)[3] and 2-Fluoro-5-(4-methylphenyl)benzoic acid. |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group (-OH) |

| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and fluorine atom |

| Rotatable Bond Count | 2 | The C-C bond of the biaryl system and the C-C bond to the carboxyl group |

| Polar Surface Area | 37.3 Ų | Consistent across many benzoic acid derivatives[3][4][5][6] |

Synthesis and Mechanistic Considerations

The most powerful and versatile method for constructing the C-C bond in biaryl systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This Nobel Prize-winning methodology offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic boronic acid reagents.[8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 5-Fluoro-3-(2-methylphenyl)benzoic acid points to two readily accessible starting materials: a halogenated fluorobenzoic acid derivative and an arylboronic acid.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed to be a self-validating system. The choice of catalyst, ligand, and base is critical for overcoming potential challenges such as catalyst inhibition by the carboxylic acid group.

Objective: To synthesize 5-Fluoro-3-(2-methylphenyl)benzoic acid from 3-Bromo-5-fluorobenzoic acid and 2-Methylphenylboronic acid.

Materials:

-

3-Bromo-5-fluorobenzoic acid (1.0 equiv)

-

2-Methylphenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas supply

Instrumentation:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-fluorobenzoic acid, 2-Methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.

-

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and prevents catalyst deactivation that can occur with substrates bearing coordinating groups like carboxylic acids.[7]

-

-

Solvent Addition and Degassing:

-

Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

-

Degas the resulting mixture by bubbling N₂ or Ar through it for 10-15 minutes.

-

Causality: The use of a dioxane/water mixture aids in the solubility of both the organic substrates and the inorganic base.[7] Degassing removes dissolved oxygen, a primary cause of boronic acid homocoupling and catalyst degradation.

-

-

Reaction Execution:

-

Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-Fluoro-3-(2-methylphenyl)benzoic acid.

-

The Suzuki-Miyaura Catalytic Cycle

The synthesis is driven by a well-understood catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final compound.

Caption: Workflow for purification and analytical characterization.

Expected Spectroscopic Signatures:

-

¹H NMR: A singlet around 10-13 ppm (carboxylic acid proton, broad), multiple signals in the aromatic region (7-8 ppm), and a singlet around 2.2-2.5 ppm (methyl protons).

-

¹³C NMR: A signal >165 ppm (carbonyl carbon), multiple signals in the aromatic region (110-165 ppm), including a carbon directly bonded to fluorine showing a large C-F coupling constant, and a signal around 20 ppm (methyl carbon).

-

¹⁹F NMR: A singlet or narrowly split multiplet, with a chemical shift characteristic of an aryl fluoride.

-

Mass Spectrometry (HRMS): An exact mass measurement confirming the molecular formula C₁₄H₁₁FO₂.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), aromatic C=C (~1600, 1450 cm⁻¹), and C-F (~1100-1300 cm⁻¹).

Potential Applications and Reactivity

The structural motifs within 5-Fluoro-3-(2-methylphenyl)benzoic acid suggest its utility as a key building block in drug discovery and materials science.

-

Pharmaceutical Development: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen, are fluorinated biaryl acids.[10] This compound is a valuable scaffold for developing novel inhibitors for enzymes like COX-1/COX-2 or other therapeutic targets. The carboxylic acid can be converted to amides or esters to modulate activity and pharmacokinetic properties.[8][11][12][13][14]

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the synthesis of modern herbicides and fungicides, where the fluorine atom can enhance efficacy and control environmental persistence.[12][15]

-

Materials Science: Biaryl structures are foundational to the development of organic light-emitting diodes (OLEDs) and specialty polymers. The reactivity of the carboxylic acid allows this molecule to be incorporated into larger polymer chains.[12][16]

Safety and Handling

No specific safety data sheet (SDS) exists for 5-Fluoro-3-(2-methylphenyl)benzoic acid. However, based on data from structurally related compounds like 5-Fluoro-2-methylbenzoic acid and other aromatic carboxylic acids, the following precautions are advised.[17][18]

-

Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[3][17][18] Harmful if swallowed.[3][19]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[20]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][20]

Conclusion

5-Fluoro-3-(2-methylphenyl)benzoic acid is a compound with significant potential, positioned at the intersection of several high-value chemical classes. While direct experimental characterization is sparse, this guide has established a robust framework for its synthesis, purification, and analysis based on the well-documented Suzuki-Miyaura cross-coupling reaction. The predicted physicochemical and spectroscopic properties provide a solid baseline for researchers. Its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in pharmaceutical and agrochemical research and development programs.

References

- Benchchem. Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 103186327, 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53211136, 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Available at: [Link]

- ChemicalBook. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.

- Sigma-Aldrich. Safety Data Sheet.

-

Al-Masum, M. A., & Kundu, S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. Available at: [Link]

- Echemi. Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety Data Sheets.

- Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53228290, 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. Available at: [Link]

- Ossila. 5-Fluoro-2-methylbenzoic acid - Safety Data Sheet.

-

Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1111-1122. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing.

-

ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

-

Alle, T., et al. (2022). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782685, 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]

- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.

- Chem-Impex. 5-Fluoro-2-methylbenzoic acid.

- Thermo Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methoxybenzoic acid.

-

ResearchGate. (2015). Flurbiprofen, Comprehensive Profile. Available at: [Link]

- Guidechem. 2-Fluoro-5-(4-methylphenyl)benzoic acid (CAS No. 1183641-87-3) SDS.

- J&K Scientific. 2-Biphenyl-4'-fluoro-carboxylic acid | 1841-57-2.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 182114, 5-Fluoro-2-methylbenzoic acid. Available at: [Link]

- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- MySkinRecipes. 2-Fluoro-5-methylbenzoic acid.

- Chem-Impex. 2-Biphenyl-4'-fluoro-carboxylic acid.

- Ossila. 2-Fluoro-5-methylbenzoic acid.

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 519222, 3-Fluoro-5-(trifluoromethyl)benzoic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]

- 3. 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | C13H9FO2 | CID 2782685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | C14H7F5O2 | CID 53228290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. michlala.edu [michlala.edu]

- 15. nbinno.com [nbinno.com]

- 16. jk-sci.com [jk-sci.com]

- 17. downloads.ossila.com [downloads.ossila.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to 5-Fluoro-3-(2-methylphenyl)benzoic acid

Introduction and Compound Profile

5-Fluoro-3-(2-methylphenyl)benzoic acid is a biaryl molecule featuring a benzoic acid core with a fluorine atom at the 5-position and a 2-methylphenyl (o-tolyl) group at the 3-position. The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of bioactive molecules. The steric hindrance introduced by the ortho-methyl group on the phenyl ring can induce a twisted conformation, which may be advantageous for specific receptor-binding interactions.

As of the date of this publication, a dedicated CAS number for 5-Fluoro-3-(2-methylphenyl)benzoic acid has not been identified in major chemical databases. This suggests the compound may be a novel chemical entity or one that has not been widely synthesized or characterized.

Physicochemical Properties (Predicted)

The following table outlines the predicted physicochemical properties of 5-Fluoro-3-(2-methylphenyl)benzoic acid based on its structure. These values are estimations and should be confirmed by experimental data.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 140-160 °C (estimated) |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Soluble in organic solvents like DMSO, DMF, methanol; sparingly soluble in water. |

| pKa | ~4.0 (estimated for the carboxylic acid) |

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and versatile method for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

The proposed reaction involves the coupling of 3-Bromo-5-fluorobenzoic acid with 2-Methylphenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Detailed Step-by-Step Protocol

Materials:

-

3-Bromo-5-fluorobenzoic acid (1.0 eq)

-

2-Methylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Bromo-5-fluorobenzoic acid, 2-Methylphenylboronic acid, and potassium carbonate.

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Spectroscopic Characterization (Expected)

The structure of the synthesized 5-Fluoro-3-(2-methylphenyl)benzoic acid should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.2-2.4 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl carbon (~165-175 ppm), aromatic carbons (110-145 ppm), and the methyl carbon (~20 ppm). |

| ¹⁹F NMR | A singlet or a multiplet (depending on coupling with nearby protons) in the typical aryl fluoride region. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 230.24 for [M]⁺ or 229.23 for [M-H]⁻). |

Potential Applications in Drug Discovery and Materials Science

Fluorinated benzoic acid derivatives are valuable building blocks in medicinal chemistry. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability. Similar biaryl carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for nuclear receptors.

Potential therapeutic areas for derivatives of this compound could include:

-

Oncology: As scaffolds for kinase inhibitors or inhibitors of protein-protein interactions.

-

Inflammation: As non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of inflammatory signaling pathways.

-

Metabolic Diseases: As modulators of metabolic enzymes or receptors.

In materials science, such aromatic carboxylic acids can be used as monomers for the synthesis of specialty polymers with enhanced thermal stability and specific optical properties.

Safety and Handling

As with any chemical compound, 5-Fluoro-3-(2-methylphenyl)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For the synthesis, be aware of the specific hazards of the reactants and reagents used:

-

Palladium catalysts: Can be toxic and pyrophoric.

-

Organic solvents: Are flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

5-Fluoro-3-(2-methylphenyl)benzoic acid represents a potentially valuable, yet underexplored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis via Suzuki-Miyaura cross-coupling, along with predicted properties and potential applications. The methodologies and data presented herein are intended to serve as a starting point for researchers to synthesize, characterize, and explore the utility of this compound in their respective fields. Experimental validation of the predicted data is a crucial next step in fully understanding the potential of this molecule.

References

At present, direct citations for 5-Fluoro-3-(2-methylphenyl)benzoic acid are not available. The following references provide authoritative information on the synthetic methodologies and the scientific context discussed in this guide.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Gillis, E. P., Eastman, K. J., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(22), 6716–6717. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

Johansson, M. H., & Torssell, S. (2009). The Suzuki-Miyaura Cross-Coupling Reaction. In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 209-242). John Wiley & Sons, Ltd. [Link]

A Prospective Analysis of the Biological Activity of 5-Fluoro-3-(2-methylphenyl)benzoic Acid: A Guide for Preclinical Research and Development

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 5-Fluoro-3-(2-methylphenyl)benzoic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs are common to compounds with demonstrated pharmacological value. This document synthesizes information from structurally related molecules to propose potential therapeutic applications, outlines detailed experimental protocols to investigate these hypotheses, and provides a strategic framework for researchers and drug development professionals to unlock the therapeutic potential of this compound. The primary focus will be on its prospective anticancer and anti-inflammatory activities, grounded in the established bioactivities of fluorinated benzoic acid and methylphenyl moieties.

Introduction: Unveiling the Potential of a Novel Chemical Entity

5-Fluoro-3-(2-methylphenyl)benzoic acid is a synthetic organic compound characterized by a biphenyl scaffold with fluorine and carboxylic acid functional groups. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity of a molecule to its biological target.[1] While this specific molecule remains largely unexplored, the constituent chemical moieties are present in numerous compounds with well-documented biological activities, ranging from anti-inflammatory to potent antitumor effects.[2][3] This guide will therefore serve as a prospective analysis, leveraging data from analogous compounds to build a compelling case for the investigation of 5-Fluoro-3-(2-methylphenyl)benzoic acid as a novel therapeutic agent. We will delve into its potential mechanisms of action and provide a clear roadmap for its preclinical evaluation.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C14H11FO2 | [4] |

| Molecular Weight | 230.23 g/mol | [4] |

| IUPAC Name | 5-fluoro-3-(2-methylphenyl)benzoic acid | N/A |

| CAS Number | 1184005-75-1 | [5] |

The structure reveals a fluorinated benzoic acid core linked to a methylphenyl group. This biphenyl structure provides a rigid scaffold that can be tailored for specific receptor interactions. The carboxylic acid group offers a potential site for salt formation to improve solubility and for prodrug strategies. The fluorine atom at the 5-position of the benzoic acid ring is expected to influence the electronic properties and metabolic stability of the molecule.

Hypothesized Biological Activity and Mechanistic Pathways

Based on the activities of structurally similar compounds, we can postulate two primary avenues for the therapeutic application of 5-Fluoro-3-(2-methylphenyl)benzoic acid: oncology and inflammatory diseases.

Potential as an Anticancer Agent

The fluorinated benzoic acid moiety is a key component in several compounds with demonstrated anticancer properties.[2][6] Furthermore, derivatives of the structurally related 5-Fluoro-2-methylbenzoic acid are utilized in the synthesis of molecules that exhibit antiproliferative activity by binding to microtubules and inducing apoptosis.[7]

A particularly relevant analogue is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which has shown potent and selective antitumor activity in a range of cancer models including gastric, ovarian, and breast cancers.[8][9][10] The mechanism of action for 5F 203 involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8][9] This leads to the induction of cytochrome P450 enzymes, specifically CYP1A1, which metabolize 5F 203 into a DNA-damaging species within sensitive cancer cells.[10] Given the structural similarities, it is plausible that 5-Fluoro-3-(2-methylphenyl)benzoic acid could also function as an AhR agonist.

Hypothesized Anticancer Mechanism of Action: AhR Pathway Activation

Caption: Hypothesized AhR signaling pathway activation.

Potential as an Anti-inflammatory Agent

Benzoic acid derivatives are well-established as having anti-inflammatory properties, with salicylic acid (2-hydroxybenzoic acid) being the foundational structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] The introduction of a fluorine atom into the benzoic acid scaffold has been a successful strategy in developing potent anti-inflammatory agents.[2] For instance, fluorinated benzoic acid derivatives have shown good analgesic and anti-inflammatory activity.[2] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Hypothesized Anti-inflammatory Mechanism of Action: COX Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Proposed Experimental Workflows for Preclinical Evaluation

To systematically evaluate the hypothesized biological activities of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.

In Vitro Cytotoxicity Screening

The initial step is to assess the compound's cytotoxic effects against a panel of human cancer cell lines.

Protocol:

-

Cell Line Selection: Utilize a diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a non-cancerous cell line like HEK293 for selectivity assessment).

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 5-Fluoro-3-(2-methylphenyl)benzoic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assay: Assess cell viability using a standard MTT or resazurin-based assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for in vitro cytotoxicity screening.

Mechanism of Action Studies

Should the compound exhibit promising and selective cytotoxicity, the next phase involves elucidating its mechanism of action.

-

For Anticancer Activity (AhR Pathway):

-

CYP1A1 Induction Assay: Treat sensitive cancer cells with the compound and measure CYP1A1 mRNA and protein levels using qRT-PCR and Western blotting, respectively.

-

AhR Translocation Assay: Employ immunofluorescence or cellular fractionation followed by Western blotting to observe the translocation of AhR from the cytoplasm to the nucleus upon compound treatment.

-

DNA Damage Assay: Use the comet assay or staining for γH2AX to assess the extent of DNA damage in treated cells.[10]

-

-

For Anti-inflammatory Activity (COX Inhibition):

-

COX Enzyme Inhibition Assay: Utilize commercially available kits to measure the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Prostaglandin E2 (PGE2) Measurement: In a cell-based assay (e.g., using LPS-stimulated macrophages), measure the reduction in PGE2 production in the presence of the compound using an ELISA kit.

-

NF-κB Signaling Pathway Analysis: Investigate the effect of the compound on the NF-κB signaling pathway by measuring the phosphorylation of IκBα and p65 via Western blotting, as this pathway is crucial in inflammation.[12]

-

In Vivo Efficacy Studies

Positive in vitro results would warrant progression to in vivo animal models.

-

Xenograft Models for Cancer:

-

Implant human cancer cells (identified as sensitive in vitro) subcutaneously into immunocompromised mice.

-

Once tumors are established, treat the mice with the compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor growth over time and assess for any signs of toxicity.

-

-

Animal Models of Inflammation:

-

Induce inflammation in rodents using agents like carrageenan (for paw edema) or lipopolysaccharide (LPS) for systemic inflammation.[11][13]

-

Administer the compound prior to or after the inflammatory stimulus.

-

Measure inflammatory markers such as paw volume, body temperature, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the blood.[11]

-

Conclusion and Future Directions

5-Fluoro-3-(2-methylphenyl)benzoic acid represents a promising, yet uncharacterized, chemical entity. The structural parallels to known bioactive molecules strongly suggest its potential as a novel anticancer or anti-inflammatory agent. The experimental framework provided in this guide offers a systematic and robust approach to validate these hypotheses. Future research should focus on a comprehensive preclinical evaluation as outlined, followed by medicinal chemistry efforts to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be crucial in determining the therapeutic trajectory of this and related compounds.

References

-

Elhemely, M. et al. (2022). SAR of novel 3-arylisoquinolinones: meta-substitution on the aryl ring dramatically enhances antiproliferative activity through binding to microtubules. Journal of Medicinal Chemistry, 65, 4783–4797. Available at: [Link]

-

Cai, H. et al. (2014). The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 18(11), 2256-2266. Available at: [Link]

-

Reddy, T. S. et al. (2015). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]

-

Kurbanniazov, S. et al. (2013). Biomarkers of Sensitivity to Potent and Selective Antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in Ovarian Cancer. Journal of Biochemical and Molecular Toxicology, 27(11), 505-514. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Al-Ostath, A. et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(22), 5486. Available at: [Link]

-

He, L. et al. (2009). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 8(5), 1153-1162. Available at: [Link]

-

Tan, M. L. et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. Available at: [Link]

-

Tjandra, K. (2024). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. Available at: [Link]

-

Muro, F. et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. Available at: [Link]

-

Zhang, M. et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 234. Available at: [Link]

-

Smith, G. et al. (2002). Radiolabelling of the potential anti-cancer agent, 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F203) with fluorine-18. Journal of Labelled Compounds and Radiopharmaceuticals, 45(10), 841-848. Available at: [Link]

-

Sharma, P. C. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

-

Caroline, C. et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Available at: [Link]

-

Shcheglov, D. S. et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(19), 6934. Available at: [Link]

-

Xu, Y. et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 530-540. Available at: [Link]

-

Meng, Q. et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 249, 115165. Available at: [Link]

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enantilabs.com. Retrieved January 15, 2026, from [Link]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. 5-Fluoro-2-(2-methylphenyl)benzoic acid | 1184005-75-1 [chemicalbook.com]

- 6. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 7. ossila.com [ossila.com]

- 8. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-(2-methylphenyl)benzoic Acid

Introduction

5-Fluoro-3-(2-methylphenyl)benzoic acid is a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a methylphenyl group—gives rise to a unique three-dimensional structure and electronic distribution that dictates its chemical reactivity and biological activity. Accurate structural elucidation and confirmation are therefore paramount for any research and development involving this compound.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Fluoro-3-(2-methylphenyl)benzoic acid. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we will present predicted data based on established principles, offer a detailed interpretation, and provide standardized experimental protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 5-Fluoro-3-(2-methylphenyl)benzoic acid is foundational to understanding its spectroscopic output. The following diagram illustrates the molecule with atom numbering that will be used for spectral assignments.

Caption: Molecular structure of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] The chemical shift, integration, and splitting pattern of each proton signal are key parameters for structural elucidation.[2][3]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H (Carboxylic Acid) | ~12-13 | Singlet, broad | 1H | N/A |

| H4 | ~8.0 | Singlet | 1H | N/A |

| H6 | ~7.8 | Singlet | 1H | N/A |

| H2 | ~7.6 | Singlet | 1H | N/A |

| H3', H4', H5', H6' | ~7.2-7.4 | Multiplet | 4H | N/A |

| H (Methyl) | ~2.3 | Singlet | 3H | N/A |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (~12-13 ppm): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

-

Aromatic Protons (Benzoic Acid Ring, ~7.6-8.0 ppm): The three protons on the fluoro-benzoic acid ring (H2, H4, H6) are in distinct chemical environments. Due to their meta and para relationships, the coupling constants would be very small, likely resulting in three distinct singlets or very finely split multiplets. The fluorine atom at C5 will influence the chemical shifts of the adjacent protons.

-

Aromatic Protons (Methylphenyl Ring, ~7.2-7.4 ppm): The four protons on the 2-methylphenyl ring will appear as a complex multiplet in the aromatic region. Their overlapping signals are a result of their close chemical shifts and spin-spin coupling.

-

Methyl Protons (~2.3 ppm): The three protons of the methyl group are chemically equivalent and are shielded by the electron-donating nature of the alkyl group. They will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-3-(2-methylphenyl)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[4]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | ~168 |

| C5 (C-F) | ~163 (d, J ≈ 250 Hz) |

| C3 (C-C1') | ~142 |

| C1 (C-COOH) | ~135 |

| C1' (C-C3) | ~138 |

| C2' (C-CH3) | ~136 |

| C6 | ~130 |

| C4 | ~128 |

| C2 | ~125 |

| C3', C4', C5', C6' | ~125-130 |

| C17 (CH3) | ~20 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (~168 ppm): The carbon of the carboxylic acid group is significantly deshielded and appears at a low field.[5]

-

Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The chemical shift will also be significantly downfield due to the high electronegativity of fluorine.

-

Quaternary Carbons: The quaternary carbons (C1, C3, C1', C2') will generally have lower intensities compared to the protonated carbons. Their chemical shifts are influenced by the attached substituents.

-

Aromatic Carbons (~125-130 ppm): The remaining aromatic carbons will appear in a relatively narrow range. The specific chemical shifts will be influenced by the electronic effects of the substituents.

-

Methyl Carbon (~20 ppm): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value).

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This removes the C-H coupling and results in a spectrum with single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 229 | [M - OH]⁺ |

| 201 | [M - COOH]⁺ |

| 183 | [M - COOH - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The peak at m/z 246 corresponds to the molecular weight of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

-

Loss of Hydroxyl Radical ([M - OH]⁺): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, resulting in a peak at m/z 229.[7][8]

-

Loss of Carboxyl Group ([M - COOH]⁺): The loss of the entire carboxylic acid group as a radical leads to a fragment at m/z 201.[7][9]

-

Further Fragmentation: The fragment at m/z 183 could arise from the subsequent loss of a water molecule from the [M - COOH]⁺ fragment. The peak at m/z 91 is a characteristic fragment for toluene-containing compounds, corresponding to the stable tropylium ion.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. azooptics.com [azooptics.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. youtube.com [youtube.com]

The Architectural Blueprint of a Modern Drug Scaffold: A Technical Guide to the Crystal Structure of 5-Fluoro-3-(2-methylphenyl)benzoic Acid and Its Analogs

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles.[1] This technical guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of aryl-substituted fluorinated benzoic acids, with a specific focus on the structural characteristics of compounds akin to 5-Fluoro-3-(2-methylphenyl)benzoic acid. While a deposited crystal structure for this exact molecule is not publicly available, this guide will utilize the crystal structure of a closely related biphenyl carboxylic acid derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, as a representative example to elucidate the nuanced world of its solid-state architecture.[2] We will delve into the experimental protocols, from crystal growth to data refinement, and analyze the pivotal non-covalent interactions that dictate the crystal packing, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids in Drug Discovery

The biphenyl moiety is a privileged scaffold in pharmacology, forming the core of numerous therapeutic agents with diverse activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2] The introduction of fluorine into these structures can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically, fluorinated benzoic acids are crucial building blocks in the synthesis of novel pharmaceuticals.[4][5] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount, as it provides invaluable insights into their conformational preferences and intermolecular interactions, which can guide rational drug design and solid-form development.[6]

Synthesis and Crystallization: From Molecule to Single Crystal

A Plausible Synthetic Pathway

While the specific synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid is not detailed in the available literature, a plausible and efficient route can be conceptualized based on established Suzuki coupling methodologies, which are widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Caption: A proposed synthetic workflow for 5-Fluoro-3-(2-methylphenyl)benzoic acid.

This approach offers high yields and functional group tolerance, making it a robust choice for synthesizing biaryl compounds. The starting materials, 3-bromo-5-fluorobenzoic acid and 2-methylphenylboronic acid, are commercially available.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[7][8] The process relies on creating a supersaturated solution from which the compound of interest will slowly precipitate in an ordered, crystalline form. Several techniques can be employed for small organic molecules.[9][10][11]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but will have limited solubility at room or lower temperatures. A screening of various solvents with different polarities is recommended.

-

Dissolution: Dissolve the purified 5-Fluoro-3-(2-methylphenyl)benzoic acid in a minimal amount of a suitable hot solvent in a clean vial.

-

Slow Cooling and Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation. The vial should be left undisturbed in a vibration-free environment.

-

Crystal Growth: As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals over a period of days to weeks.

Experimental Protocol: Vapor Diffusion

-

Solvent System: This method requires a binary solvent system. The compound should be soluble in a less volatile solvent (the "solvent") and insoluble in a more volatile solvent (the "anti-solvent").

-

Setup: Dissolve the compound in a small volume of the solvent in a small, open vial. Place this vial inside a larger, sealed container that contains the anti-solvent.

-

Diffusion: The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual change in solvent composition will reduce the solubility of the compound, promoting slow crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][12][13] The workflow involves several key steps, from data collection to structure solution and refinement.[12]

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection, Solution, and Refinement

-

Crystal Selection and Mounting: A suitable crystal, typically between 0.1 and 0.3 mm in all dimensions, is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[12]

-

Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the reflections. This step also involves corrections for experimental factors like absorption.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods, as implemented in programs like SHELXS, are commonly used.[14]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method, typically with software such as SHELXL.[15][16] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is validated using tools like PLATON to check for geometric consistency and to identify any potential issues with the model.[17][18]

Structural Analysis of a Representative Biphenyl Carboxylic Acid

As a proxy for 5-Fluoro-3-(2-methylphenyl)benzoic acid, we will examine the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.[2] This molecule shares the core biphenyl carboxylic acid scaffold and provides an excellent platform to discuss the key structural features.

Crystallographic Data

| Parameter | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid[2] |

| Chemical Formula | C₂₀H₁₆O₃ |

| Formula Weight | 304.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (3) |

| b (Å) | 15.6789 (5) |

| c (Å) | 9.8765 (3) |

| β (°) | 101.234 (3) |

| Volume (ų) | 1534.56 (8) |

| Z | 4 |

| R-factor (%) | 4.56 |

Molecular Conformation and Geometry

The conformation of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, this angle is 26.09 (4)°.[2] This twist from planarity is a common feature in biphenyls and is influenced by the steric hindrance of the substituents at the ortho positions. The carboxylic acid group is also twisted relative to the phenyl ring to which it is attached.

Supramolecular Assembly through Non-Covalent Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces.[19][20][21] In the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the most significant interaction is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2]

Caption: Dimer formation via O-H···O hydrogen bonds in carboxylic acids.

These hydrogen-bonded dimers then pack in a layered structure, with weaker C—H···O and π-π stacking interactions further stabilizing the crystal lattice.[2][22] The analysis of these interactions is crucial for understanding the physical properties of the solid state, such as melting point and solubility.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of a fluorinated biphenyl carboxylic acid. While the specific structure of 5-Fluoro-3-(2-methylphenyl)benzoic acid remains to be determined, the principles and methodologies outlined herein, using a representative analog, offer a robust framework for researchers in drug development. The detailed understanding of the solid-state architecture of such molecules, from their synthesis and crystallization to the intricate network of non-covalent interactions that govern their packing, is a cornerstone of modern, structure-based drug design.

References

- Probert, M. R. (2017). Advanced crystallisation methods for small organic molecules. CrystEngComm, 19(33), 4875-4887.

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). BenchChem.

- X-ray crystallography. (2024, January 10). In Wikipedia.

- PLATON for Windows. (n.d.). University of Glasgow.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- Spek, A. L. (2003). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18). Autech.

- THE PLATON HOMEPAGE. (n.d.). Utrecht University.

- Crystallization of small molecules. (n.d.).

- Gallo, A., Gobetto, R., & Chierotti, M. R. (2025). The Role of Non-covalent Interactions in Crystal Packing. In Modern NMR Crystallography (pp. 372-412). Royal Society of Chemistry.

- Small molecules: the PLATON toolbox. (2021, October 15).

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide.

- The Role of Non-covalent Interactions in Crystal Packing. (2025, March 31). Royal Society of Chemistry.

- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. (n.d.). BenchChem.

- Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. (2024). IUCr Journals.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). NSB Abdus Salam Science and Technology Museum.

- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.

- The SHELX package. (n.d.). MIT OpenCourseWare.

- Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure.

- User guide to crystal structure refinement with SHELXL. (n.d.).

- Single Crystal X-ray Diffraction. (n.d.). University of York.

- Crystallization. (n.d.). University of Colorado Boulder.

- Structure Refinement. (n.d.). OlexSys.

- Non-covalent interaction. (2024, January 5). In Wikipedia.

- ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube.

- Chemical structure of biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives. (n.d.).

- SHELXL - An Easy Structure - Sucrose. (n.d.). University of Cambridge.

- The main non-covalent interactions in the crystal packing. (n.d.).

- Single Crystal X-ray Diffractometers. (n.d.). Bruker.

- Biphenyl-2-carboxylic Acid: a Layered Structure. (1998). Sci-Hub.

- Single Crystal X-ray diffraction. (n.d.). Rigaku.

- The Role of Non-covalent Interactions in Crystal Packing. (n.d.).

- Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Taylor & Francis Online.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect.

- 3-Fluoro-5-(trifluoromethyl)benzoic acid. (n.d.). Ossila.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals.

- The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. (n.d.).

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).

- Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activ

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Structure Refinement | OlexSys [olexsys.org]

- 16. An Easy Structure - Sucrose [xray.uky.edu]

- 17. PLATON [chem.gla.ac.uk]

- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 19. The Role of Non-covalent Interactions in Crystal Packing [ouci.dntb.gov.ua]

- 20. books.rsc.org [books.rsc.org]

- 21. Non-covalent interaction - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

in vitro studies of 5-Fluoro-3-(2-methylphenyl)benzoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] The fluorinated benzoic acid motif, in particular, is a privileged structure found in a range of therapeutic agents, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted anti-cancer therapies.[1][2]

This guide focuses on a novel compound, 5-Fluoro-3-(2-methylphenyl)benzoic acid , a biaryl carboxylic acid. Its structure suggests potential biological activity stemming from the spatial arrangement of its phenyl rings and the electronic influence of the fluorine atom. The synthesis of such biaryl compounds is commonly achieved through robust and versatile methods like the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

Given the absence of published in vitro data for this specific molecule, this document serves as a comprehensive technical guide for its initial characterization. It outlines a logical, multi-tiered workflow designed to systematically investigate its potential as either an anti-inflammatory or an anti-cancer agent. The experimental choices and protocols described herein are grounded in established pharmacological screening methodologies, providing a self-validating system for elucidating the compound's biological profile.

Physicochemical Characterization: The Foundation of Biological Activity